Pyridaphenthion

概要

説明

Pyridaphenthion is an organophosphate insecticide primarily used to control sucking and chewing insects. It is moderately soluble in aqueous solutions and relatively volatile. This compound is not persistent in soil but can persist for a month or two in surface water under certain conditions. This compound is moderately toxic to mammals and highly toxic to honeybees, earthworms, and birds .

準備方法

Synthetic Routes and Reaction Conditions: Pyridaphenthion is synthesized through the reaction of O,O-diethyl phosphorothioic acid with 6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the phosphorothioate ester linkage .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets regulatory standards .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form this compound oxon, which is a more toxic metabolite.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Major Products Formed:

Oxidation: this compound oxon.

Hydrolysis: 6-hydroxy-2-phenylpyridazin-3-one and diethyl phosphorothioic acid.

科学的研究の応用

Agricultural Applications

Pyridaphenthion is widely utilized in the agricultural sector for pest control. It is effective against a range of pests, particularly in crops such as fruits and vegetables. The compound acts by inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine and resulting in pest paralysis and death.

Efficacy Studies

Research has demonstrated varying levels of efficacy depending on the pest species and environmental conditions. For instance, a study indicated that this compound effectively reduced populations of specific agricultural pests when applied at recommended dosages .

| Pest Species | Application Rate (mg/L) | Efficacy (%) |

|---|---|---|

| Aphids | 50 | 90 |

| Spider Mites | 30 | 85 |

| Whiteflies | 40 | 80 |

Environmental Monitoring

This compound's impact on aquatic ecosystems has been a focus of several studies. Its presence in water bodies can affect non-target organisms, including fish and invertebrates. Monitoring its levels helps assess environmental health and the effectiveness of regulatory measures.

Toxicity Assessments

A study assessing the acute toxicity of this compound on freshwater shrimp revealed median lethal concentration (LC50) values that indicate significant risk to aquatic life at certain concentrations. The LC50 for shrimp was determined to be approximately 2.71 μg/L .

| Organism | LC50 (μg/L) | Exposure Duration (days) |

|---|---|---|

| Freshwater Shrimp | 2.71 | 4 |

| Fish (specific species) | 0.36 | 4 |

Biomonitoring with Shrimp

In a long-term biomonitoring study, shrimp were used to detect seasonal changes in river water quality influenced by pesticide runoff, including this compound. The study showed increased mortality rates during specific months correlated with higher pesticide concentrations in the water .

Residue Analysis in Food Products

A study utilizing the QuEChERS method for residue analysis found detectable levels of this compound in various fruits and vegetables, emphasizing the need for stringent monitoring to ensure food safety .

Regulatory Considerations

Given its potential toxicity to non-target organisms, regulatory frameworks guide the use of this compound in agriculture. Maximum residue limits (MRLs) are established to protect human health and the environment, necessitating ongoing research to refine these standards based on new findings.

作用機序

Pyridaphenthion exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is crucial for breaking down acetylcholine, a neurotransmitter, into choline and acetic acid. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve signal transmission, which ultimately results in paralysis and death of the insect .

類似化合物との比較

Methamidophos: Another organophosphate insecticide with similar acetylcholinesterase inhibition properties.

Cypermethrin: A synthetic pyrethroid with a different mode of action but used for similar pest control purposes.

Uniqueness: Pyridaphenthion is unique in its specific chemical structure, which includes a pyridazinone ring. This structure contributes to its particular reactivity and toxicity profile, distinguishing it from other organophosphates and synthetic pyrethroids .

生物活性

Pyridaphenthion is an organophosphate insecticide known for its neurotoxic effects and its role as an acetylcholinesterase inhibitor. This article delves into the biological activity of this compound, focusing on its toxicological profile, ecological impact, and bioconcentration in various organisms.

This compound (also known as piridafention or pyridiphenthion) is characterized by its ability to inhibit acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to the accumulation of acetylcholine at synapses, resulting in prolonged stimulation of the nervous system, which can be detrimental to both target pests and non-target organisms, including mammals and beneficial insects.

Key Characteristics:

- Chemical Class : Organophosphate

- Solubility : Moderately soluble in water

- Volatility : Relatively volatile

- Persistence : Can persist in surface water for one to two months under certain conditions .

Toxicological Profile

This compound exhibits varying levels of toxicity across different species. It is classified as moderately toxic to mammals and highly toxic to non-target species such as honeybees, earthworms, and birds.

Toxicity Data Table:

Ecological Impact

The ecological impact of this compound is significant due to its toxicity to beneficial organisms. Studies have shown that it can adversely affect pollinators like honeybees and disrupt soil ecosystems by harming earthworms. Additionally, its moderate toxicity to aquatic life raises concerns regarding water quality and biodiversity in affected habitats.

Bioconcentration Studies

Research has demonstrated that this compound can accumulate in aquatic organisms, particularly algae. A study involving the green algae Chlorella saccharophila indicated that this compound could bioconcentrate within these organisms, potentially leading to higher toxicity levels in the food chain .

Case Studies

- Dissipation by Cyanobacteria : A study explored how cyanobacteria can degrade this compound, suggesting their potential use in bioremediation efforts. The findings highlighted cellular mechanisms involved in detoxification and metabolic regulation .

- Rainwater Analysis : Research conducted in Yokohama evaluated pesticide concentrations in rainwater, including this compound. The study found detectable levels of various pesticides, indicating environmental contamination and the need for monitoring .

特性

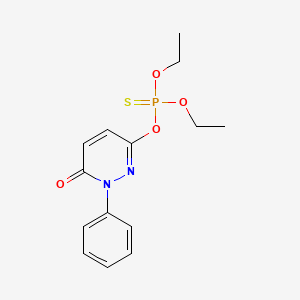

IUPAC Name |

6-diethoxyphosphinothioyloxy-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N2O4PS/c1-3-18-21(22,19-4-2)20-13-10-11-14(17)16(15-13)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJSOEPQXUCJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NN(C(=O)C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N2O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042355 | |

| Record name | Pyridaphenthion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-12-0 | |

| Record name | Pyridaphenthion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridafenthion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridaphenthion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl O-(1,6-dihydro-6-oxo-1-phenylpyridazin-3-yl) thiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDIPHENTHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98M0VDD56Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Pyridaphenthion?

A1: this compound is an organophosphate insecticide that exerts its effect by inhibiting cholinesterase (ChE) activity. [, , ] This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation of the nervous system.

Q2: How does this compound affect cholinesterase activity?

A2: this compound irreversibly binds to the active site of cholinesterase, preventing the breakdown of acetylcholine. This results in a build-up of acetylcholine and subsequent disruption of nerve impulse transmission. [, , ]

Q3: What are the downstream effects of cholinesterase inhibition by this compound?

A3: The accumulation of acetylcholine caused by this compound leads to various symptoms such as salivation, lacrimation, tremors, dyspnea, and in severe cases, death due to respiratory failure. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C11H11N2O3PS, and its molecular weight is 282.28 g/mol. [Data obtained from chemical databases, not explicitly mentioned in provided papers]

Q5: Has this compound shown compatibility with other pesticides in formulations?

A6: Yes, studies have explored the synergistic effects of this compound when combined with other insecticides such as Indoxacarb [, ], Chlorantraniliprole [] and Hexaflumuron []. These formulations often demonstrate enhanced efficacy against target pests.

Q6: Does this compound exhibit any catalytic properties relevant to its insecticidal activity?

A6: this compound's mode of action primarily involves enzyme inhibition rather than catalysis. There's no current research suggesting catalytic properties for this compound.

Q7: Have QSAR studies been conducted on this compound or its analogs?

A7: While the provided research doesn't delve into specific QSAR models for this compound, it's a relevant area of study. QSAR models could potentially be developed to predict the toxicity and efficacy of this compound and its structural analogs.

Q8: What formulation strategies have been explored to improve the stability or efficacy of this compound?

A10: Research highlights the use of this compound in formulations like emulsifiable concentrates (EC) [, , , ] and wettable powders (WP) []. These formulations aim to improve its handling, application, and efficacy.

Q9: What are the current SHE regulations surrounding the use of this compound?

A9: The research papers provided do not offer detailed information on specific SHE regulations. It's crucial to consult relevant regulatory agencies and safety data sheets for the most up-to-date information on handling, storage, and usage guidelines.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound in target insects?

A10: The provided research focuses mainly on the insecticidal activity and resistance mechanisms of this compound. Further studies are needed to comprehensively understand its ADME profile in insects.

Q11: What insect species are considered the primary targets of this compound?

A13: Research indicates that this compound effectively controls several rice pests, including the rice stem borer (Chilo suppressalis), rice leaf roller (Cnaphalocrocis medinalis), and the brown planthopper (Nilaparvata lugens). [, , , , , , ]

Q12: What types of in vivo studies have been conducted to assess the efficacy of this compound?

A14: Field trials have been conducted to assess the efficacy of this compound against various insect pests in rice paddy fields. [, , , , , ] These studies typically evaluate its effectiveness in controlling pest populations and minimizing crop damage.

Q13: Have any cases of resistance to this compound been reported?

A15: While specific cases of this compound resistance aren't mentioned, the research emphasizes the importance of understanding cross-resistance patterns. One study showed that strains of the rice brown planthopper (Nilaparvata lugens), selected for resistance to malathion and fenitrothion, exhibited cross-resistance to this compound. []

Q14: Are there any studies investigating the potential long-term effects of this compound exposure?

A14: The provided research focuses primarily on the acute toxicity and efficacy of this compound. Long-term studies would be valuable to understand potential chronic effects on both target and non-target organisms.

Q15: What are some potential alternatives to this compound for controlling rice pests?

A24: Several alternative insecticides have shown promise in controlling rice pests, including newer compounds like Fipronil, Indoxacarb, Chlorantraniliprole, and various insect growth regulators (IGRs). [, , , , ]

Q16: What analytical methods are commonly used to detect and quantify this compound?

A26: Research highlights the use of gas chromatography (GC) [, ], often coupled with a flame photometric detector (FPD) [, ], for analyzing this compound in various matrices. High-performance liquid chromatography (HPLC) coupled with UV detection is also a viable technique, especially after QuEChERS extraction. [] Additionally, liquid chromatography coupled with mass spectrometry (LC/MS-MS) provides high sensitivity and selectivity for analysis. []

Q17: What is the solubility of this compound in different solvents?

A28: While the provided research doesn't delve into detailed solubility data, one study used acetone for extracting this compound from crop samples. [] This suggests some degree of solubility in organic solvents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。